methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ester functional group at the 3-position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(5-methylpyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-pyridyl)-3-oxopropanoate: Similar structure but with the pyridine ring substituted at the 2-position.
Ethyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with the methyl group at the 3-position of the pyridine ring.
Uniqueness
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1780322-50-0 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c1-7-3-4-8(11-6-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
XTYYEDRFSHYOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.